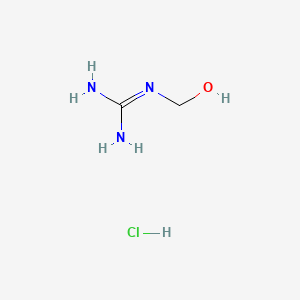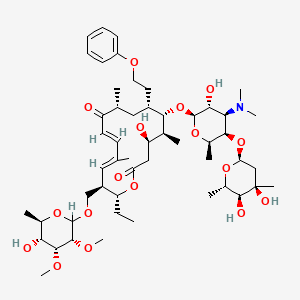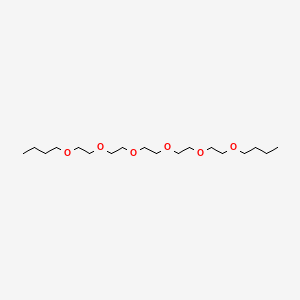
Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 298-084-9, also known as Diphenyl ether, pentabromo derivative, is a brominated flame retardant. This compound is widely used in various industries due to its effectiveness in reducing the flammability of materials. It is particularly utilized in the production of plastics, textiles, and electronic equipment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl ether, pentabromo derivative involves the bromination of diphenyl ether. The reaction typically occurs in the presence of a brominating agent such as bromine or a bromine compound. The process is carried out under controlled conditions to ensure the selective bromination of the diphenyl ether molecule.
Industrial Production Methods
In industrial settings, the production of Diphenyl ether, pentabromo derivative is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully monitored to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl ether, pentabromo derivative undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce brominated phenols, while reduction can yield less brominated diphenyl ethers.
Wissenschaftliche Forschungsanwendungen
Diphenyl ether, pentabromo derivative has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of bromination on the physical and chemical properties of organic molecules.
Biology: Researchers investigate its impact on biological systems, particularly its potential toxicity and environmental persistence.
Medicine: Studies focus on its effects on human health, including its potential as an endocrine disruptor.
Industry: It is widely used in the development of flame-retardant materials, contributing to fire safety in various products.
Wirkmechanismus
The mechanism by which Diphenyl ether, pentabromo derivative exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions that propagate the combustion process, effectively slowing down or stopping the fire. The compound targets the gas phase of the combustion process, disrupting the formation of flammable gases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant used in similar applications.
Hexabromocyclododecane: A cyclic brominated flame retardant with different structural properties.
Decabromodiphenyl ether: A higher brominated derivative of diphenyl ether with similar flame-retardant properties.
Uniqueness
Diphenyl ether, pentabromo derivative is unique due to its specific bromination pattern, which provides an optimal balance between flame retardancy and material properties. Compared to other brominated flame retardants, it offers a good compromise between effectiveness and environmental impact, making it a preferred choice in many applications.
Eigenschaften
CAS-Nummer |
93777-52-7 |
|---|---|
Molekularformel |
C38H82NO7P |
Molekulargewicht |
696.0 g/mol |
IUPAC-Name |
dihexadecyl phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C32H67O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-32H2,1-2H3,(H,33,34);8-10H,1-6H2 |
InChI-Schlüssel |
OTOYAWQBIJQTRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.C(CO)[NH+](CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




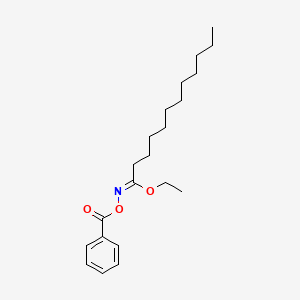
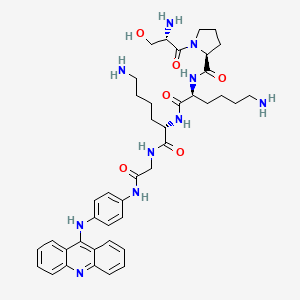


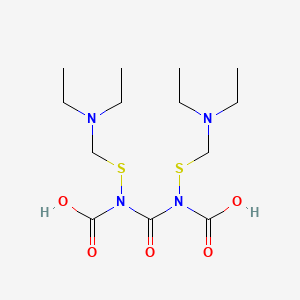
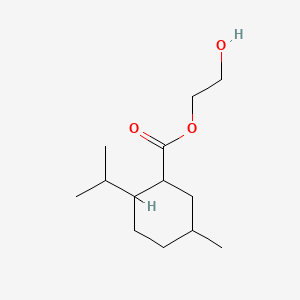
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)
